2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide is a synthetic compound known for its unique spirocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide typically involves the reaction of 2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives with 2-fluoroaniline. The reaction is carried out under controlled conditions, often involving the use of anhydrous solvents and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the spirocyclic core.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the aromatic ring or the spirocyclic core .
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in modulating enzyme activity.
Medicine: Research focuses on its potential as an anticonvulsant and neuroprotective agent.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and ion channels .
Comparison with Similar Compounds
Similar Compounds
2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives: These compounds share the spirocyclic core structure and have similar chemical properties.
Fluoroaniline derivatives: Compounds with a fluorine atom attached to an aniline ring exhibit similar reactivity and potential biological activity.
Uniqueness
What sets 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide apart is its specific combination of the spirocyclic core with the fluorophenyl group, which may confer unique pharmacological properties and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c17-11-6-2-3-7-12(11)18-13(21)10-20-14(22)16(19-15(20)23)8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQFJFXCLQMAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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